3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt
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Overview
Description
3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is a biochemical reagent commonly used in scientific research. It is known for its role as a histochemical substrate for alkaline phosphatase, an enzyme that removes phosphate groups from molecules. This compound is particularly valuable in various biochemical assays and diagnostic applications.
Mechanism of Action
Target of Action
It is known that indole derivatives have a wide range of biological and clinical applications .
Biochemical Pathways
It is used as a buffer component in a sds-gradient gel electrophoresis system that separates polypeptides in the molecular weight range of 1500 to 100,000 .
Result of Action
It is used as a buffer for the determination of alkaline phosphatase activity .
Biochemical Analysis
Cellular Effects
It’s hypothesized that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
The transport and distribution of 2-Amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate within cells and tissues are not well-characterized. Future studies could reveal any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt typically involves the reaction of indoxyl phosphate with bis(2-amino-2-methyl-1,3-propanediol). The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pH, and reactant concentrations. The product is then purified using techniques like crystallization or chromatography to achieve the required purity for research applications.
Chemical Reactions Analysis
Types of Reactions
3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by alkaline phosphatase to release indoxyl, which further oxidizes to form indigo dye.
Oxidation: The indoxyl formed from hydrolysis can be oxidized in the presence of oxygen to produce a blue-colored indigo dye.
Common Reagents and Conditions
Hydrolysis: Typically involves alkaline phosphatase under physiological pH conditions.
Oxidation: Requires molecular oxygen or other oxidizing agents.
Major Products
Indigo Dye: Formed from the oxidation of indoxyl, which is a major product of the hydrolysis reaction.
Scientific Research Applications
3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is widely used in scientific research due to its versatility:
Chemistry: Utilized in various biochemical assays to study enzyme activity, particularly alkaline phosphatase.
Biology: Employed in histochemical staining to visualize enzyme activity in tissues.
Medicine: Used in diagnostic assays to detect enzyme activity in clinical samples.
Industry: Applied in the production of diagnostic kits and biochemical reagents.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl phosphate: Another substrate for alkaline phosphatase, which releases a yellow-colored product upon hydrolysis.
5-Bromo-4-chloro-3-indolyl phosphate: A substrate that produces a blue precipitate upon hydrolysis and oxidation.
Uniqueness
3-Indoxyl phosphate, bis(2-amino-2-methyl-1,3-propanediol) salt is unique due to its ability to produce a visually detectable indigo dye, making it highly useful in histochemical staining and diagnostic assays. Its stability and specificity for alkaline phosphatase also contribute to its widespread use in research and industry.
Properties
IUPAC Name |
2-amino-2-methylpropane-1,3-diol;1H-indol-3-yl dihydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO4P.2C4H11NO2/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;2*1-4(5,2-6)3-7/h1-5,9H,(H2,10,11,12);2*6-7H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYRYPWVJYBYSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)N.CC(CO)(CO)N.C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N3O8P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60910338 |
Source
|
Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107475-12-7 |
Source
|
Record name | 1,3-Propanediol, 2-amino-2-methyl-, compd. with 1H-indol-3-yl dihydrogen phosphate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107475127 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-yl dihydrogen phosphate--2-amino-2-methylpropane-1,3-diol (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60910338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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